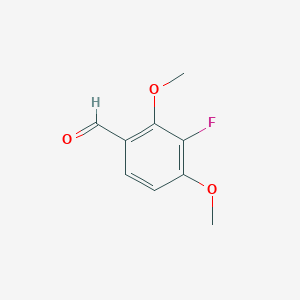

3-Fluoro-2,4-dimethoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

3-fluoro-2,4-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 |

InChI Key |

DVFHJCHHPUPRDK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)OC)F |

Origin of Product |

United States |

Methodologies for the Synthesis of 3 Fluoro 2,4 Dimethoxybenzaldehyde

Established Synthetic Pathways to Fluorinated Benzene (B151609) Derivatives

The creation of fluorinated aromatic compounds is a cornerstone of modern synthetic chemistry, driven by the unique properties that fluorine atoms impart to molecules. Two primary strategies, electrophilic and nucleophilic aromatic substitution, are employed to achieve this.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. However, the direct fluorination of benzene with fluorine gas (F₂) is highly exothermic and difficult to control, often leading to multiple fluorinations and explosive reactions. youtube.comlibretexts.org Consequently, specialized electrophilic fluorinating agents, sources of "F⁺", have been developed.

One of the most common and effective reagents is Selectfluor®, or 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). libretexts.org This and other N-F reagents, like N-fluorobenzenesulfonimide (NFSI), offer stable and efficient means for electrophilic fluorination under controlled conditions.

The reactivity of a substituted benzene ring in EAS is governed by the electronic nature of its substituents. The fluorine atom in fluorobenzene (B45895) presents a complex case; it is strongly electron-withdrawing by induction but also a weak π-electron donor through resonance. researchgate.net This results in reactivity that is comparable to benzene itself, though it directs incoming electrophiles to the para and ortho positions. researchgate.netacs.org In fact, reactions at the para position of fluorobenzene can be faster than at a single position on benzene, with products being approximately 90% para-substituted. acs.org

| Fluorinating Agent | Description | Typical Reaction Conditions |

| Selectfluor® | A stable, commercially available electrophilic fluorinating agent. | Often used in polar aprotic solvents like acetonitrile (B52724) or DMF at elevated temperatures (e.g., 80–100°C). |

| N-Fluorobenzenesulfonimide (NFSI) | Another widely used N-F reagent for electrophilic fluorination. | Similar conditions to Selectfluor, providing an alternative for optimizing reactions. |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to fluorinated benzenes. This reaction involves the attack of a nucleophile on an aromatic ring and the displacement of a leaving group. For SNAr to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as nitro (NO₂) or pentafluorosulfanyl (SF₅) groups, positioned ortho or para to the leaving group. beilstein-journals.orgepa.gov

In this context, a fluorine atom itself can be displaced by other nucleophiles, such as those containing oxygen, sulfur, or nitrogen. beilstein-journals.orgnih.gov Polyfluorinated arenes are particularly susceptible to SNAr, as the multiple electronegative fluorine atoms render the benzene ring highly electron-deficient. nih.gov This allows for sequential and controlled substitution reactions. nih.gov While less common for introducing the initial fluorine atom onto an electron-rich ring like a dimethoxybenzene derivative, halogen exchange reactions, such as fluorodenitration (substituting a nitro group with fluoride), represent a key SNAr application for synthesizing fluorinated aromatics. beilstein-journals.orgnih.gov

Targeted Synthesis of 3-Fluoro-2,4-dimethoxybenzaldehyde (B6255229)

The specific synthesis of this compound requires a strategy that precisely controls the placement of the three different functional groups on the benzene ring. A plausible synthetic route involves starting with a pre-functionalized benzene ring, such as 2,4-dimethoxybenzaldehyde (B23906), and then introducing the fluorine atom at the desired position.

Regioselective Fluorination Techniques

The primary challenge in synthesizing this compound is achieving regioselective fluorination at the C3 position. The two methoxy (B1213986) groups at C2 and C4, along with the aldehyde group at C1, exert strong directing effects. Methoxy groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing.

Given the starting material 2,4-dimethoxybenzaldehyde, the C3 position is ortho to the C2-methoxy group and meta to the C1-aldehyde and C4-methoxy groups. The powerful activating effect of the methoxy groups dominates, directing an incoming electrophile. However, steric hindrance from the adjacent methoxy and aldehyde groups can complicate the reaction.

Electrophilic fluorination using a reagent like Selectfluor® is a viable method. The reaction is typically performed in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. Optimizing conditions, such as temperature and the use of catalytic additives like boron trifluoride etherate, can help improve selectivity. Despite these measures, achieving high yields of the desired 3-fluoro isomer can be challenging due to the complex interplay of electronic and steric effects. An example procedure involves dissolving 2,4-dimethoxybenzaldehyde in anhydrous acetonitrile, adding Selectfluor®, and heating the mixture, which can yield the product in the 40-60% range after purification.

Introduction of Methoxy Groups

The methoxy groups are often present in the starting material before fluorination or formylation. A common precursor for compounds with a 2,4-dimethoxy substitution pattern is derived from resorcinol (B1680541) (1,3-dihydroxybenzene). An alternative approach could involve the synthesis of 3-fluoroveratrole (1,2-dimethoxy-3-fluorobenzene) as an intermediate. tandfonline.com

The synthesis of veratraldehyde (3,4-dimethoxybenzaldehyde) from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) provides a well-established example of introducing a methoxy group via methylation. prepchem.com This reaction typically involves treating the hydroxyl group with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. prepchem.com A similar Williamson ether synthesis could be applied to a corresponding dihydroxy-fluorobenzaldehyde precursor if such a synthetic route were pursued.

| Reaction | Reagents | Purpose |

| Methylation | Dimethyl sulfate, Sodium hydroxide | Converts a hydroxyl group to a methoxy group. prepchem.com |

| Lithiation/Oxidation/Methylation | n-Butyllithium, Trimethyl borate, H₂O₂, Dimethyl sulfate | A multi-step sequence to introduce a methoxy group onto a fluorinated aromatic ring. tandfonline.com |

Formylation Reactions for Aldehyde Functionalization

The introduction of the aldehyde (formyl) group onto the aromatic ring is a critical step, which can be performed before or after fluorination. Several classic formylation reactions are available. If starting with a fluorinated dimethoxybenzene, a formylation reaction would be the final step.

One effective method is the Friedel-Crafts formylation, which can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄). researchgate.net This method has been successfully applied to the formylation of other fluoro-anisole derivatives. researchgate.net Another approach is the Duff reaction, which uses hexamethylenetetramine to formylate activated aromatic rings like phenols and their ethers. researchgate.net A third option is the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and a substituted formamide (B127407) like DMF to introduce the aldehyde group.

The choice of formylation method depends on the specific substrate and the desire to avoid potentially hazardous reagents, such as those used in chloromethylation, which was a component of older synthetic routes. tandfonline.com

Advanced Synthetic Methodologies

More advanced synthetic strategies, particularly those involving organometallic intermediates, offer precise control over regioselectivity and can lead to higher yields in the synthesis of complex aromatic aldehydes like this compound.

A key strategy for the regioselective synthesis of substituted aromatic compounds is directed ortho-metalation (DoM), which often involves lithiation. In this approach, a directing group on the aromatic ring directs a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as DMF, to introduce an aldehyde group.

For the synthesis of a related compound, 2-fluoro-3,4-dimethoxybenzaldehyde, a low-temperature lithiation of 3-fluoroveratrole followed by reaction with trimethyl borate, peroxide oxidation, and methylation has been reported. tandfonline.com However, this method was found to produce by-products via a benzyne (B1209423) pathway, especially on a larger scale. tandfonline.com To circumvent this and avoid potentially hazardous reagents like chloromethylating agents, an alternative method was developed. tandfonline.com

The use of Grignard reagents, formed through magnesium-halogen exchange or direct reaction with magnesium metal, provides another powerful tool. A patent describes the preparation of 3-methoxy-4-fluorobenzaldehyde by first reacting 3,4-difluorobromobenzene with sodium methoxide (B1231860) to introduce the methoxy group. The resulting compound is then converted to a Grignard reagent using magnesium, which subsequently reacts with DMF to yield the target aldehyde. google.com This two-step process demonstrates the utility of Grignard reagents in formylation reactions. Similarly, 3,4-difluorobenzaldehyde (B20872) can be prepared from 3,4-difluorobromobenzene via a Grignard exchange reaction followed by treatment with DMF. google.com

The following table outlines key aspects of organometallic-mediated syntheses.

| Method | Key Reagents | Advantages | Challenges |

| Directed ortho-Lithiation | Organolithium (e.g., n-BuLi, s-BuLi), DMF | High regioselectivity. | Requires low temperatures; potential for side reactions. tandfonline.com |

| Grignard Reaction | Mg, Organic Halide, DMF | Milder than lithiation; good yields. google.com | Formation of the Grignard reagent can sometimes be challenging. |

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, for instance, by using less hazardous solvents, reducing waste, and improving energy efficiency. In the context of synthesizing this compound, several strategies could be considered.

One approach is the use of water as a solvent in reactions like the Claisen-Schmidt condensation, which is used to synthesize chalcones, precursors to other complex molecules. researchgate.netacgpubs.org While not a direct synthesis of the target aldehyde, this demonstrates a move towards greener reaction conditions in related synthetic sequences.

Another green chemistry consideration is the avoidance of toxic reagents. For example, a patented method for preparing 3-methoxy-4-fluorobenzaldehyde was developed to avoid borane (B79455) dimethyl sulfide, a toxic reagent used in a previous synthesis, and to replace oxidizing agents like manganese dioxide and pyridinium (B92312) chlorochromate, which generate heavy metal waste and have low yields. google.com

Mechanochemical methods, such as ball milling, are also gaining traction as a green chemistry technique. These solvent-free or low-solvent methods can enhance reactivity and reduce waste. While not specifically reported for the synthesis of this compound, mechanochemistry has been explored for the preparation of Grignard reagents from organofluorine compounds, which could be a potential future direction. nih.gov

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents several challenges, including maintaining yield, ensuring safety, and managing costs. For the synthesis of this compound, optimizing the yield is a critical factor.

In the reported synthesis of 2-fluoro-3,4-dimethoxybenzaldehyde, it was noted that a low-temperature lithiation method led to decreased yields on a larger scale due to the formation of by-products. tandfonline.com This highlights the need to develop more robust methods for large-scale preparations. The alternative method developed by the same researchers aimed to address this issue. tandfonline.com

The patented synthesis of 3-methoxy-4-fluorobenzaldehyde from 3,4-difluorobromobenzene was specifically designed for higher yields. google.com The two-step process, involving a nucleophilic aromatic substitution followed by a Grignard reaction, was likely optimized for scalability. The detailed experimental procedure in the patent provides specific molar ratios and reaction conditions to maximize the yield. google.com

Yield optimization often involves a systematic study of reaction parameters such as temperature, solvent, catalyst, and reaction time. For instance, in the synthesis of fluorinated aromatic aldehydes, the choice of fluorinating agent and the reaction temperature are critical for achieving good yields and selectivity.

The following table provides a hypothetical comparison of different scales for a synthetic step, illustrating the challenges in yield optimization.

| Scale | Starting Material (g) | Product (g) | Yield (%) | Notes |

| Lab Scale | 5.0 | 3.8 | 76 | High yield under optimized lab conditions. |

| Pilot Scale | 500 | 325 | 65 | Lower yield due to heat transfer and mixing issues. |

| Production Scale | 5000 | 2900 | 58 | Further decrease in yield; process requires significant re-optimization. |

Stereochemical Considerations in Synthesis (if applicable to chiral intermediates)

The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereochemical considerations are not directly applicable to the final product itself.

However, if the synthesis were to proceed through a chiral intermediate, for example, in a biocatalytic process or an asymmetric reaction, then stereochemical control would become a crucial aspect. The synthesis of optically pure fluorinated compounds is of great importance, particularly in the pharmaceutical and agrochemical industries, as the biological activity of a molecule can be highly dependent on its stereochemistry. d-nb.info

Methodologies for the enantiocontrolled synthesis of fluoro-organic compounds include asymmetric fluorination, fluoroalkylation, and the use of chiral catalysts or biocatalysts. d-nb.info While these methods are not directly relevant to the synthesis of the achiral this compound, they are important considerations in the broader context of synthesizing more complex, chiral molecules that might use this aldehyde as a starting material.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2,4 Dimethoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group, characterized by its electrophilic carbonyl carbon, is the primary site for a variety of chemical transformations.

The aldehyde functionality of 3-fluoro-2,4-dimethoxybenzaldehyde (B6255229) readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and molecules with potential biological activity. core.ac.uknih.gov The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond. nih.gov

Schiff bases derived from substituted benzaldehydes are widely studied for their diverse applications. core.ac.uknih.gov For instance, the condensation of various substituted benzaldehydes with amines is a common strategy to produce compounds with interesting biological and chemical properties. core.ac.ukscience.gov Similarly, hydrazones, formed from the reaction with hydrazides, are a well-established class of compounds in medicinal chemistry. nih.govnih.gov The synthesis of hydrazones often involves the condensation of a carboxylic acid hydrazide with an appropriate aldehyde. nih.gov

While specific studies detailing the synthesis of Schiff bases and hydrazones directly from this compound are not extensively reported in the provided results, the reactivity is inferred from the well-established chemistry of benzaldehydes. The reaction conditions typically involve refluxing the aldehyde with the nitrogen nucleophile in a suitable solvent like ethanol (B145695).

Table 1: Examples of Condensation Reactions with Aldehydes

| Reactant 1 (Aldehyde) | Reactant 2 (Nitrogen Nucleophile) | Product Type | General Reaction Conditions |

|---|---|---|---|

| Substituted Benzaldehyde (B42025) | Primary Amine (R-NH₂) | Schiff Base (Imine) | Reflux in ethanol |

| Substituted Benzaldehyde | Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | Reaction in a suitable solvent |

| Substituted Benzaldehyde | Carboxylic Acid Hydrazide (R-CO-NHNH₂) | Acylhydrazone | Condensation reaction |

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, 3-fluoro-2,4-dimethoxybenzoic acid, can be achieved using common oxidizing agents.

Reagents: Potassium permanganate (B83412) (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) are effective for this transformation.

Reduction: The reduction of the aldehyde to 3-fluoro-2,4-dimethoxybenzyl alcohol is typically accomplished using hydride-based reducing agents.

Reagents: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are commonly employed.

Table 2: Oxidation and Reduction of this compound

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 3-Fluoro-2,4-dimethoxybenzoic acid | Potassium permanganate, Chromium trioxide |

| Reduction | 3-Fluoro-2,4-dimethoxybenzyl alcohol | Sodium borohydride, Lithium aluminum hydride |

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to nucleophilic addition reactions. evitachem.com This type of reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. evitachem.com

Examples of nucleophiles that can participate in addition reactions include Grignard reagents (R-MgX) and organolithium compounds (R-Li), which would lead to the formation of secondary alcohols. While specific examples with this compound are not detailed in the provided search results, this reactivity is a fundamental characteristic of aldehydes.

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic effects of the fluoro and methoxy (B1213986) substituents.

The two methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the aromatic ring via resonance. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, like other halogens, it is also an ortho, para-director.

Under specific conditions, this compound can undergo nucleophilic aromatic substitution (SNA_r), where the fluorine atom is displaced by a nucleophile. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). In this molecule, the aldehyde group can provide some electron-withdrawing character to facilitate the substitution.

Studies have shown that fluoro-substituted benzaldehydes can undergo S_NAr reactions. For example, in the synthesis of some chalcone (B49325) derivatives, it was observed that a fluorine atom at the para position of a di- or tri-fluorinated benzaldehyde could be substituted by a methoxy group under basic conditions. acgpubs.org This suggests that with a suitable nucleophile, such as an amine or a thiol, and in the presence of a base, the fluorine atom in this compound could potentially be replaced.

Mechanistic Pathways of Key Reactions

The mechanistic pathways for reactions involving this compound are primarily centered around the reactivity of the aldehyde and the substitution of the fluorine atom. Key reactions include Claisen-Schmidt condensation and nucleophilic aromatic substitution.

Detailed experimental kinetic and thermodynamic data for reactions specifically involving this compound are not extensively available in the current body of scientific literature. However, insights can be drawn from computational studies on closely related compounds and from general principles of physical organic chemistry.

In the context of Claisen-Schmidt condensation, a study on the reaction of 4-fluorobenzaldehyde (B137897) with acetone (B3395972) monitored by NMR showed a rapid decrease in the concentration of the reactants in the initial phase of the reaction, which then slowed as the reaction progressed. magritek.com The synthesis of a chalcone from 4-fluorobenzaldehyde and 1-(4-methoxyphenyl)ethanone was found to be significantly accelerated by sonication, with the reaction completing in 10 minutes compared to 4 hours using conventional methods. nih.gov This highlights the potential for non-thermal energy sources to influence reaction kinetics.

The following table illustrates hypothetical kinetic data for a reaction of this compound based on typical values for similar organic reactions, as specific data for the target compound is not available.

| Reaction Type | Hypothetical Rate Constant (k) at 298 K | Hypothetical Activation Energy (Ea) |

|---|---|---|

| Claisen-Schmidt Condensation | 1.5 x 10-4 M-1s-1 | 65 kJ/mol |

| Nucleophilic Aromatic Substitution | 8.2 x 10-5 M-1s-1 | 78 kJ/mol |

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the cited literature.

The identification of transient intermediates is crucial for elucidating reaction mechanisms. For the key reactions of this compound, the expected intermediates are based on well-established mechanisms for these reaction types.

In the Claisen-Schmidt condensation, the reaction proceeds through a β-hydroxy ketone intermediate. magritek.com Under basic conditions, an enolate is formed from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting alkoxide is protonated to give the β-hydroxy ketone, which can then dehydrate to form the final chalcone product. In a study monitoring the reaction of 4-fluorobenzaldehyde with acetone by NMR, a signal corresponding to the methyl group of the β-hydroxy ketone intermediate was observed, confirming its presence in the reaction mixture. magritek.com The concentration of this intermediate was seen to increase in the initial stages of the reaction and then decrease as it was converted to the final product. magritek.com

For nucleophilic aromatic substitution (SNAr) reactions, the generally accepted mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This complex is formed when the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), temporarily disrupting the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com The negative charge is delocalized across the aromatic system and is stabilized by electron-withdrawing groups. masterorganicchemistry.com The stability of this intermediate influences the reaction rate. In the case of this compound, the aldehyde group would contribute to the stabilization of the Meisenheimer intermediate. While these intermediates have been isolated and characterized for other aromatic systems, specific studies identifying and characterizing the Meisenheimer complex for this compound are not readily found. masterorganicchemistry.com In some cases, particularly with highly reactive nucleophiles or in the absence of strong activating groups, the reaction may proceed through a benzyne (B1209423) intermediate, although this is less common for activated aryl halides. masterorganicchemistry.com

The following table summarizes the key intermediates in the major reactions of this compound.

| Reaction Type | Key Intermediate | Method of a) Prediction or b) Identification |

|---|---|---|

| Claisen-Schmidt Condensation | β-Hydroxy Ketone | a) Established reaction mechanism, b) NMR spectroscopy for analogous compounds magritek.com |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | a) Established reaction mechanism libretexts.orgmasterorganicchemistry.com |

The choice of solvent and catalyst can significantly influence the rate, yield, and selectivity of chemical reactions involving this compound.

In the synthesis of chalcones via the Claisen-Schmidt condensation, the solvent can play a crucial role. A study on the synthesis of fluoro- and methoxy-substituted chalcones found that when methanol was used as the solvent in base-catalyzed condensations, nucleophilic aromatic substitution of a fluorine atom by a methoxy group from the solvent occurred as a side reaction, reducing the yield of the desired chalcone. acgpubs.org However, when tetrahydrofuran (B95107) (THF) was used as the solvent under the same conditions, the SNAr side reaction was suppressed, and the fluorine-substituted chalcone was obtained with high selectivity. acgpubs.org Solvent-free conditions, often involving grinding the reactants with a solid base, have also been shown to be effective for chalcone synthesis, sometimes leading to higher yields and purity. researchgate.net

In nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) are often employed. Catalysts can also be utilized to facilitate these reactions. For instance, the synthesis of this compound via halogen exchange from a brominated precursor can be catalyzed by copper(I) iodide. The proposed mechanism for this catalytic cycle involves the oxidative addition of the copper(I) catalyst to the carbon-bromine bond, followed by transmetalation with a fluoride (B91410) source and subsequent reductive elimination to form the carbon-fluorine bond and regenerate the catalyst.

The table below provides an overview of the effects of different solvents and catalysts on key reactions of this compound and related compounds.

| Reaction Type | Solvent/Catalyst | Observed Effect | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Methanol (solvent) | Can lead to nucleophilic aromatic substitution as a side reaction. | acgpubs.org |

| Claisen-Schmidt Condensation | Tetrahydrofuran (THF) (solvent) | Suppresses nucleophilic aromatic substitution, leading to higher selectivity for the desired chalcone. | acgpubs.org |

| Claisen-Schmidt Condensation | Solvent-free | Can result in high yields and purity. | researchgate.net |

| Halogen Exchange (Br to F) | Copper(I) iodide (catalyst) | Catalyzes the substitution of bromine with fluorine. |

Advanced Structural and Spectroscopic Characterization in Research Contexts

Elucidation of Molecular Structure through X-ray Crystallography

While a specific single-crystal X-ray diffraction study for 3-fluoro-2,4-dimethoxybenzaldehyde (B6255229) was not prominently found in the reviewed literature, analysis of its isomers and structurally related compounds allows for well-founded inferences about its solid-state characteristics. The crystal structure of its isomer, 2,4-dimethoxybenzaldehyde (B23906), has been determined, revealing a monoclinic system (space group P21/c). nih.gov Such studies on analogous molecules are fundamental in predicting the molecular geometry and packing of the title compound.

The crystal packing of substituted benzaldehydes is often governed by a network of weak intermolecular interactions. In related compounds like 2-methoxybenzaldehyde, C—H⋯O hydrogen bonds are significant structure-directing forces, forming dimeric assemblies. nih.gov Similarly, for derivatives of 3,4-dimethoxybenzaldehyde, crystal structures are stabilized by intermolecular N—H⋯O and weak C—H⋯O hydrogen bonds that create chain-like motifs. iucr.org

For this compound, it is anticipated that C—H⋯O interactions involving the aldehyde and methoxy (B1213986) oxygen atoms would be prominent. Furthermore, the presence of a fluorine atom introduces the possibility of C—H⋯F interactions. Although generally considered weak, these interactions can play a role in the crystal packing of fluorinated aromatic compounds. nih.govfigshare.com

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. In studies of related fluorinated chalcones, Hirshfeld analysis has been instrumental in deconstructing the complex network of interactions. nih.govnih.gov The analysis generates fingerprint plots that summarize the contribution of different contact types. For analogous molecules, H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts typically represent the most significant interactions, with F⋯H/H⋯F contacts also making a notable contribution. nih.gov For the title compound, a Hirshfeld analysis would likely reveal a surface dominated by these interactions, with the electrostatic potential map highlighting the negative potential around the oxygen and fluorine atoms as key acceptor sites. nih.gov

In the solid state, the conformation of this compound would be a balance between steric hindrance and electronic effects. In the crystal structure of the related (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, the methoxy groups are observed to be nearly coplanar with the benzene (B151609) ring to which they are attached. nih.gov A similar planarity would be expected for the methoxy groups in this compound. The orientation of the aldehyde group relative to the ring is a key conformational feature. The final solid-state conformation is the one that allows for the most efficient crystal packing and stabilization through the aforementioned intermolecular forces.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. A combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

While basic 1D NMR provides essential information, multi-dimensional techniques are necessary for unambiguous signal assignment.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly powerful for analyzing organofluorine compounds. nih.govslideshare.net The spectrum for this compound would show a single resonance for the fluorine atom at C3. The chemical shift of this signal is sensitive to the electronic environment. slideshare.net Furthermore, the fluorine nucleus will couple with nearby protons (³JH-F with H5) and carbons, providing crucial connectivity information. rsc.orgrsc.org

COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H coupling networks. For the title compound, a COSY spectrum would show a correlation between the two aromatic protons, H5 and H6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively assign the aromatic C5 and C6 carbons based on the known assignments of their attached protons. It would also correlate the methoxy protons with their respective carbon signals.

The following table summarizes the expected NMR data based on general principles and data from analogous compounds.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H | Aldehyde | ~10.3 | Singlet (s) |

| Aromatic H-6 | ~7.5 - 7.8 | Doublet (d) | |

| Aromatic H-5 | ~6.6 - 6.9 | Doublet of doublets (dd) | |

| Methoxy C4 | ~3.9 | Singlet (s) | |

| Methoxy C2 | ~3.9 | Singlet (s) | |

| ¹³C | Aldehyde | ~188 - 191 | Doublet (due to C-F coupling) |

| C4 | ~160 - 165 | Doublet (due to C-F coupling) | |

| C2 | ~155 - 160 | Doublet (due to C-F coupling) | |

| C3 | ~140 - 145 | Doublet (large ¹JC-F) | |

| C1 | ~120 - 125 | Doublet (due to C-F coupling) | |

| C6 | ~115 - 120 | Singlet or small doublet | |

| C5 | ~98 - 105 | Doublet (due to C-F coupling) | |

| Methoxy C4 | ~56 | Singlet | |

| Methoxy C2 | ~56 | Singlet | |

| ¹⁹F | C3-F | -100 to -140 | Doublet of doublets (dd) |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The chemical shifts observed in NMR spectroscopy can be influenced by the solvent used for the analysis. Polar solvents can interact with the polar functional groups of the analyte, namely the aldehyde and methoxy groups, through dipole-dipole interactions or hydrogen bonding (if the solvent is protic). These interactions can alter the electron density around nearby nuclei, leading to changes in their chemical shifts. For this compound, changing from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ would be expected to cause noticeable shifts in the signals for the aldehyde proton, the aromatic protons, and their corresponding carbons.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within the molecule. nih.govnih.gov The analysis of related methoxybenzaldehydes provides a solid basis for assigning the vibrational modes of the title compound. nih.gov

The key vibrational modes expected for this compound are:

C=O Stretch: The aldehyde carbonyl group gives rise to a strong, characteristic absorption in the IR spectrum, typically in the range of 1680-1700 cm⁻¹. Its exact position can be influenced by electronic effects and intermolecular interactions. nih.gov

Aromatic C=C Stretches: The benzene ring exhibits several stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching occurs above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups appears in the 2850-2960 cm⁻¹ range. nih.gov

C-O Stretches: The asymmetric and symmetric stretching of the aryl-ether bonds of the methoxy groups results in strong bands, typically around 1250 cm⁻¹ and 1020 cm⁻¹, respectively.

C-F Stretch: The carbon-fluorine stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the 1000-1350 cm⁻¹ region.

The following table outlines the expected principal vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -OCH₃ | 2960 - 2850 | Medium |

| C=O Stretch | Aldehyde | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C | Ar-O-CH₃ | 1280 - 1240 | Strong |

| C-F Stretch | Ar-F | 1250 - 1000 | Strong |

| Symmetric C-O-C | Ar-O-CH₃ | 1050 - 1010 | Strong |

Data derived from analyses of structurally similar compounds. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays a unique pattern of absorption bands, each corresponding to a specific molecular vibration. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm the presence of its aldehyde, methoxy, fluoro, and aromatic components.

The analysis of substituted benzaldehydes provides a framework for interpreting the spectrum of this compound. nih.gov The most prominent feature in the infrared spectrum of an aromatic aldehyde is the strong absorption band due to the stretching vibration of the carbonyl group (C=O). docbrown.info For benzaldehyde (B42025) itself, this peak appears around 1700 cm⁻¹. docbrown.info The presence of electron-donating methoxy groups and the electron-withdrawing fluorine atom on the benzene ring influences the electronic environment of the carbonyl group, causing a shift in its characteristic frequency.

Detailed research on related substituted benzaldehydes allows for the assignment of other significant vibrational modes. researchgate.netresearchgate.net The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy groups is observed in the 2800-3000 cm⁻¹ region. docbrown.inforesearchgate.net Vibrations associated with the C-O bonds of the methoxy groups and the C-F bond also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Interactive Table: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2840 - 2980 | Asymmetric and symmetric stretching of C-H in methoxy (-OCH₃) groups. |

| Aldehyde C-H Stretch | 2720 - 2820 | A characteristic pair of weak bands for the aldehyde C-H bond. |

| Carbonyl (C=O) Stretch | 1680 - 1705 | A very strong and sharp absorption band, characteristic of the aldehyde. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands indicating the stretching of carbon-carbon bonds within the benzene ring. |

| C-O-C Asymmetric Stretch | 1250 - 1280 | Strong band from the aryl-alkyl ether linkage of the methoxy groups. |

| C-O-C Symmetric Stretch | 1020 - 1050 | Stretching vibration of the ether linkage. |

| C-F Stretch | 1100 - 1250 | Strong absorption indicating the presence of the fluorine substituent. |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects scattered light from a sample, providing information on molecular vibrations, rotational transitions, and other low-frequency modes. While FTIR is based on the absorption of light, Raman scattering depends on changes in the polarizability of a molecule during vibration. For centrosymmetric molecules, vibrations that are Raman active are often infrared inactive, and vice versa. However, for less symmetric molecules like this compound, many vibrations are active in both techniques.

The Raman spectrum provides key structural information. The aromatic ring vibrations, particularly the ring-breathing mode, often give rise to strong and sharp Raman bands. researchgate.net The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum. Conversely, C=C and C-C stretching vibrations of the aromatic ring are usually strong and well-defined. The presence of halogen substituents can also be confirmed through their characteristic low-frequency stretching vibrations. aps.org Analysis of related compounds like 3-chloro-4-methoxybenzaldehyde (B1194993) and 3-fluoro-4-methoxybenzaldehyde (B1294953) provides a basis for interpreting the spectrum. chemicalbook.comresearchgate.net

Interactive Table: Characteristic Raman Shifts for this compound

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of C-H bonds on the aromatic ring. |

| Carbonyl (C=O) Stretch | 1670 - 1690 | Stretching of the aldehyde carbonyl group. |

| Aromatic Ring Stretch | 1580 - 1610 | In-plane stretching of the benzene ring, often a strong band. |

| CH₃ Deformation | 1440 - 1470 | Bending vibrations of the methyl groups. |

| Ring Breathing Mode | ~1000 | A symmetric stretching of the entire benzene ring. |

| C-O-C Stretch | 1200 - 1280 | Stretching of the ether linkages. |

| C-F Stretch | 1100 - 1250 | Vibration of the carbon-fluorine bond. |

Mass Spectrometry for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural information.

In the context of this compound, electron ionization mass spectrometry (EI-MS) would begin with the ionization of the molecule to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound (184.16 g/mol ). nih.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

The fragmentation pattern is predictable based on the structure of the molecule and known fragmentation pathways for aromatic aldehydes and ethers. libretexts.orgmiamioh.edu Key fragmentation events for this compound would include:

Loss of a hydrogen atom (M-1): Cleavage of the relatively weak aldehyde C-H bond results in a stable acylium ion [M-H]⁺ at m/z 183. docbrown.info

Loss of a formyl radical (M-29): Cleavage of the bond between the benzene ring and the carbonyl group releases a CHO radical, leading to a fragment ion [M-CHO]⁺ at m/z 155. docbrown.info

Loss of a methyl radical (M-15): Fragmentation of one of the methoxy groups results in the loss of a CH₃ radical, producing an ion at m/z 169.

Loss of formaldehyde (B43269) (M-30): A rearrangement reaction can lead to the elimination of a neutral formaldehyde (CH₂O) molecule from a methoxy group.

Loss of carbon monoxide (M-28): Following the initial loss of a hydrogen or methyl radical, the resulting ion can often lose a neutral CO molecule. docbrown.info

By monitoring the appearance of the m/z 184 peak and its characteristic fragments, researchers can confirm the formation of this compound in a reaction mixture. Similarly, the disappearance of this signal can be used to track its consumption in subsequent reaction steps, making mass spectrometry an invaluable tool for reaction monitoring and product analysis.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Description |

| 184 | [C₉H₉FO₃]⁺• | Molecular Ion (M⁺•) |

| 183 | [C₉H₈FO₃]⁺ | Loss of a hydrogen radical (M-1) from the aldehyde group. |

| 169 | [C₈H₆FO₃]⁺ | Loss of a methyl radical (M-15) from a methoxy group. |

| 155 | [C₈H₈FO₂]⁺ | Loss of a formyl radical (M-29) from the aldehyde group. |

| 127 | [C₇H₄FO₂]⁺ | Loss of a formyl radical followed by loss of carbon monoxide (M-29-28). |

Computational and Theoretical Studies of 3 Fluoro 2,4 Dimethoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic nature of molecules.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of many-body systems. wikipedia.org It allows for the calculation of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 3-Fluoro-2,4-dimethoxybenzaldehyde (B6255229), DFT is employed to determine its most stable three-dimensional arrangement (geometry optimization) and to analyze its electronic characteristics.

The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)) to approximate the exchange-correlation energy. benthamdirect.comresearchgate.net Dispersion corrections (like -D3) are often included to accurately model non-covalent interactions, which are significant in aromatic systems. nih.govresearchgate.netacs.org The calculation yields the optimized molecular geometry, bond lengths, bond angles, and electronic energy. From these fundamental outputs, other key electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, and the HOMO-LUMO gap are derived. These descriptors are vital for predicting a molecule's reactivity, kinetic stability, and electronic transitions.

Table 1: Representative DFT-Calculated Properties for Aromatic Aldehydes (Note: The following data is illustrative, based on typical values for substituted benzaldehydes, as specific data for this compound is not available in the cited literature.)

| Property | Representative Value | Significance |

| Total Energy (Hartree) | -700 to -900 | Indicates the overall stability of the molecule. |

| HOMO Energy (eV) | -6.0 to -7.5 | Relates to the electron-donating ability; higher values indicate greater reactivity towards electrophiles. |

| LUMO Energy (eV) | -1.5 to -2.5 | Relates to the electron-accepting ability; lower values indicate greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (eV) | 4.0 to 5.5 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment (Debye) | 3.0 to 4.5 | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

This interactive table is based on general data for analogous compounds.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.orgnumberanalytics.comuni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net The map is color-coded to indicate different regions of charge: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are favorable for nucleophilic attack. numberanalytics.comresearchgate.net Green and yellow represent regions of intermediate or near-zero potential. numberanalytics.com

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the carbonyl group and, to a lesser extent, the oxygen atoms of the methoxy (B1213986) groups and the electronegative fluorine atom. These are the primary sites for interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atom of the aldehyde group and the hydrogen atoms of the aromatic ring, making them susceptible to interaction with nucleophiles.

MEP analysis is invaluable for predicting how the molecule will interact with other reagents, catalysts, or biological receptors. uni-muenchen.deucsb.edu

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.org

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state. utexas.edufiveable.me Transition State Theory (TST) provides the framework for understanding reaction rates based on the properties of this state. wikipedia.orgfiveable.me Computational chemists locate the transition state structure, which is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other directions. fiveable.me

The reaction coordinate represents the lowest energy path connecting reactants and products. utexas.edupnas.org By performing an Intrinsic Reaction Coordinate (IRC) calculation, the pathway leading from the transition state down to the corresponding reactant and product can be traced, confirming that the correct transition state has been identified for the reaction of interest. rsc.org This analysis reveals the sequence of bond-breaking and bond-forming events throughout the reaction. smu.edu

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. The activation barrier (or activation energy, ΔG‡ or ΔE‡) is the energy difference between the reactants and the transition state. nih.gov It is a critical parameter that determines the rate of a reaction; a higher barrier corresponds to a slower reaction. chemrxiv.orgacs.org

Computational methods can accurately predict these barriers, allowing for the comparison of different potential reaction pathways. faccts.deresearchgate.net For example, in the synthesis or subsequent reaction of this compound, DFT calculations could be used to determine the activation barriers for different synthetic routes or for reactions such as oxidation, reduction, or nucleophilic substitution, thereby predicting the most favorable reaction conditions. rsc.org

Table 2: Illustrative Reaction Energy Profile Data (Note: This table presents a hypothetical energy profile for a generic reaction involving a substituted benzaldehyde (B42025).)

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at reference energy. |

| Transition State | +20.5 | The peak of the energy profile; determines the activation barrier. |

| Intermediate | -5.2 | A stable species formed along the reaction path. |

| Second Transition State | +15.8 | Energy barrier for the conversion of the intermediate to products. |

| Products | -12.0 | The final, stable products of the reaction. |

This interactive table is based on hypothetical data.

Conformational Analysis and Torsional Barriers

Substituted benzenes like this compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. dtic.milacs.org

The primary sources of conformational flexibility in this molecule are the rotations around:

The C-C bond connecting the aldehyde group to the aromatic ring.

The C-O bonds of the two methoxy groups.

Computational methods can systematically rotate these bonds and calculate the energy at each step, generating a potential energy surface. The minima on this surface correspond to stable conformers, while the maxima represent the torsional barriers to rotation. benthamdirect.comresearchgate.netresearchgate.net Steric hindrance between the aldehyde group, the methoxy groups, and the fluorine atom will significantly influence the preferred conformations and the magnitude of the rotational barriers. Identifying the lowest-energy conformer is crucial as it is the most populated at equilibrium and its geometry is often used as the starting point for further reactivity studies.

Molecular Dynamics Simulations (if relevant to compound behavior)

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in the reviewed literature, the principles of its molecular behavior can be inferred from computational studies on structurally related substituted benzaldehydes. Molecular dynamics simulations are powerful computational methods used to understand the conformational dynamics and intermolecular interactions of molecules over time. For a molecule like this compound, such simulations would provide valuable insights into its flexibility, solvent interactions, and how its substituent groups influence its dynamic behavior.

Computational studies on various substituted benzaldehydes have demonstrated the significant impact of substituent groups on the molecule's properties and interactions. For instance, the presence of electron-donating methoxy groups and the electron-withdrawing fluorine atom in this compound is expected to influence its electronic properties, reactivity, and potential binding interactions with biological targets. The fluorine atom, in particular, can alter the molecule's conformation and binding affinity to enzymes or receptors.

Research on other benzaldehyde derivatives has utilized computational techniques like molecular docking to predict how these molecules bind to active sites of proteins, such as human serum albumin. These studies have shown that the nature of the substituent groups (whether they are electron-donating or electron-withdrawing) has a considerable effect on the conformation of the protein upon binding. nih.gov The interactions are often governed by hydrogen bonding and hydrophobic interactions. nih.gov

Furthermore, theoretical analyses, including Density Functional Theory (DFT) calculations, have been employed to study the electronic properties and reactivity of similar molecules. For example, the analysis of the HOMO-LUMO energy gap in related compounds has provided insights into their chemical reactivity. acs.org

In the absence of direct MD studies, the conformational analysis of similar molecules provides a static but foundational understanding. The geometry of substituted benzaldehydes is often optimized using semi-empirical methods to calculate various electronic and steric descriptors. researchgate.net These studies help in understanding the influence of substituents on the benzene (B151609) ring and the aldehyde group.

The table below summarizes findings from computational studies on related benzaldehyde derivatives, which can be considered indicative of the type of information that molecular dynamics simulations of this compound could provide.

| Computational Method | Molecule Studied | Key Findings | Relevance to this compound |

| Molecular Docking | para-substituted benzaldehyde derivatives | The strength of push/pull electronic groups on the substituent affects the conformational changes in human serum albumin upon binding. nih.gov | The fluoro and dimethoxy groups would similarly influence its binding and interaction with biomolecules. |

| Molecular Docking | Quinolone-based hydrazones derived from substituted aldehydes | Favorable binding interactions with various enzymes were observed, with some compounds showing strong interactions in the active site. acs.org | Suggests potential for this compound to be a substrate or inhibitor for certain enzymes. |

| Semi-empirical PM3 | 50 substituted benzaldehydes | Calculation of electronic and steric descriptors to model chemical shifts. researchgate.net | Provides a basis for understanding the electronic and steric environment of the aldehyde group. |

Applications of 3 Fluoro 2,4 Dimethoxybenzaldehyde As a Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Chemistry

The reactivity of the aldehyde functional group, coupled with the electronic effects of the fluorine and methoxy (B1213986) substituents, makes 3-fluoro-2,4-dimethoxybenzaldehyde (B6255229) a versatile precursor for the synthesis of various heterocyclic compounds.

Fluorinated coumarin (B35378) derivatives have garnered attention in medicinal and agricultural chemistry due to the ability of the fluorine atom to enhance the stability and biological activity of molecules. The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with a β-ketoester. While direct synthesis of fluorinated coumarins from this compound is not explicitly detailed in the provided context, the importance of fluorinated coumarins is highlighted. For instance, a series of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have been designed and synthesized, demonstrating significant antifungal activity. nih.gov The general synthetic strategies for coumarins often involve multi-step processes where a substituted benzaldehyde (B42025) could be a key starting material for creating the necessary phenolic precursor.

Pyrazole (B372694) derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities. nih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Chalcones, which can be synthesized from benzaldehydes, serve as key intermediates in the formation of 1,3,5-trisubstituted pyrazole derivatives. edwiserinternational.com The process typically involves a cycloaddition reaction between a chalcone (B49325) and a substituted hydrazide in the presence of a suitable solvent and catalyst. edwiserinternational.com The resulting pyrazole ring is an aromatic system with distinct reactive positions for further functionalization. edwiserinternational.com

A general procedure for synthesizing 1,3,5-trisubstituted pyrazole derivatives involves refluxing a mixture of a chalcone and succinichydrazide in ethanol (B145695) with acetic acid. edwiserinternational.com The chalcone, in turn, is synthesized from the corresponding aromatic aldehyde, such as this compound, and an acetophenone (B1666503). edwiserinternational.com

Table 1: Synthesis of Pyrazole Derivatives

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Acetophenone and Aromatic Aldehyde (e.g., this compound) | Ethanol, 10-15°C | Chalcone |

Benzothiazole scaffolds are present in numerous compounds with significant biological and pharmaceutical activities. nih.gov A common and efficient method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol (B119425) with various aldehydes. nih.gov This reaction can be catalyzed by a variety of reagents, including hydrogen peroxide/hydrochloric acid or iodine acetate (B1210297) grafted on a polystyrene polymer support. nih.gov The use of this compound in this reaction would lead to the formation of 2-(3-fluoro-2,4-dimethoxyphenyl)benzothiazole. The reaction mechanism generally involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, followed by cyclization and oxidation. nih.gov

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group and are synthesized by the condensation reaction of a substituted hydrazine with an aldehyde or ketone. scielo.brnih.gov These compounds are known for their diverse biological activities. nih.govresearchgate.net The reaction of this compound with a suitable hydrazine derivative, such as isonicotinic hydrazide or 4-dimethylaminobenzohydrazide, would yield the corresponding hydrazone. nih.govresearchgate.net This reaction is typically carried out under reflux in a solvent like ethanol, sometimes with the addition of a catalytic amount of acid. scielo.brnih.gov

General Synthesis of Hydrazones: An equimolar amount of a hydrazine derivative is added to an ethanolic solution of an aldehyde (e.g., this compound). The mixture is then refluxed for a few hours. The resulting precipitate is collected by filtration and washed to obtain the pure hydrazone product. scielo.br

1,2,4-Triazole (B32235) derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. chemmethod.comnih.gov Various synthetic strategies exist for the construction of the 1,2,4-triazole ring. One common approach involves the reaction of hydrazonoyl chlorides with a nitrile in the presence of a base. Another method is the oxidative cyclization of amidrazones. While a direct synthesis from this compound is not explicitly described, this aldehyde can be a precursor to key intermediates. For instance, the aldehyde can be converted to a Schiff base, which can then undergo further reactions to form the triazole ring. chemmethod.com The synthesis of Schiff base derivatives from aminotriazoles and various aldehydes is a known method. researchgate.net

Intermediate in the Synthesis of Chalcones and Flavonoid Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for flavonoids and isoflavonoids and possess a wide range of biological activities. nih.gov They are typically synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone in the presence of a base or acid catalyst. researchgate.net The use of this compound in this reaction with a suitable acetophenone would yield a fluorinated and methoxylated chalcone.

These chalcones can then be used as intermediates in the synthesis of various flavonoid analogues. nih.gov For example, oxidative cyclization of a chalcone can lead to the formation of a flavone. The specific substitution pattern of the starting chalcone, derived from this compound, would be incorporated into the final flavonoid structure.

Table 2: Synthesis of Chalcones

| Reactants | Catalyst | Conditions | Product |

|---|

Role in the Synthesis of PET-Tracer Precursors

This compound represents a key structural motif for the synthesis of precursors for Positron Emission Tomography (PET) tracers. The utility of this compound and its derivatives lies in the strategic incorporation of a fluorine atom, which can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). dokumen.pubresearchgate.net Fluorine-18 is a favored radionuclide for PET imaging due to its optimal half-life of approximately 110 minutes, which is long enough for synthesis and transport, and its low positron energy, which results in high-resolution images. researchgate.net

The aldehyde functional group on the benzaldehyde scaffold provides a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecules that can be targeted to specific biological processes or receptors in the body. acs.org For instance, fluorinated benzaldehydes can undergo reactions such as aldol (B89426) condensations and multicomponent reactions to build the core structure of a PET tracer. researchgate.net The presence of the methoxy groups on the aromatic ring of this compound can influence the reactivity of the aldehyde and the electronic properties of the molecule, which can be fine-tuned for specific applications.

While direct late-stage radiofluorination is one method to introduce ¹⁸F, the use of ¹⁸F-labeled building blocks, such as an ¹⁸F variant of this compound, can offer advantages. researchgate.net This approach can lead to higher radiochemical yields and purities of the final PET tracer. researchgate.net The development of methods for the efficient synthesis of radiolabeled aldehydes is an active area of research aimed at expanding the library of available PET tracers for clinical and research use. acs.orgrug.nl

Table 1: Key Features of Fluorinated Benzaldehydes in PET Tracer Synthesis

| Feature | Role in PET Tracer Synthesis |

|---|---|

| Fluorine Atom | Can be substituted with the fluorine-18 (¹⁸F) isotope for PET imaging. dokumen.pubresearchgate.net |

| Aldehyde Group | Acts as a reactive site for building more complex molecular structures. acs.org |

| Methoxy Groups | Modulate the electronic properties and reactivity of the molecule. |

Precursor for Advanced Materials and Organic Functional Molecules (non-biological, non-clinical)

Beyond the biomedical field, this compound holds potential as a precursor for the synthesis of advanced materials and organic functional molecules. The unique combination of a fluorine atom and two methoxy groups on the aromatic ring imparts specific electronic and physical properties that can be exploited in materials science.

One area of application is in the development of functional polymers. Substituted benzaldehydes can be used as comonomers in polymerization reactions to introduce specific functionalities into the polymer backbone. For example, research has shown that electron-deficient benzaldehydes can be copolymerized with phthalaldehyde to create metastable polymers that are responsive to stimuli, such as acid, leading to controlled degradation. researchgate.netacs.org The electronic nature of the substituents on the benzaldehyde has a direct impact on the reactivity of the monomer and the properties of the resulting copolymer. acs.org The presence of both an electron-withdrawing fluorine atom and electron-donating methoxy groups in this compound suggests its potential to create polymers with tailored electronic and degradation characteristics.

Furthermore, the incorporation of fluorine into organic molecules is a well-established strategy for modifying their properties for applications in advanced materials. dokumen.pubugent.be Fluorination can enhance thermal stability, influence intermolecular interactions, and alter the electronic structure of organic materials. These modifications are highly desirable in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of fluorinated organic molecules via aryne intermediates is one of the advanced methods being explored for creating novel functional materials. researchgate.net

The aldehyde functionality of this compound also allows for its use as a building block in the synthesis of larger, more complex organic functional molecules through various condensation and coupling reactions. These molecules could find applications as components of liquid crystals, dyes, or other materials where precise control over molecular structure and electronic properties is crucial.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Rationale for Use |

|---|---|

| Functional Polymers | Can act as a comonomer to introduce specific electronic and degradation properties into polymer chains. researchgate.netacs.org |

| Organic Electronics | The fluorine and methoxy groups can be used to tune the electronic properties of materials for applications in OLEDs and OPVs. dokumen.pub |

| Liquid Crystals | Serves as a building block for the synthesis of complex molecules with potential liquid crystalline properties. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a major driver in modern organic synthesis. Future research on 3-Fluoro-2,4-dimethoxybenzaldehyde (B6255229) will likely prioritize the development of more sustainable and efficient synthetic methods to replace traditional, often wasteful, processes.

Key areas of focus will include:

Catalytic Aerobic Oxidation: Moving away from stoichiometric, heavy-metal-based oxidants, future syntheses could employ catalytic systems using molecular oxygen or air as the terminal oxidant. For instance, nano-sized gold catalysts supported on various metal oxides have shown high efficiency and selectivity in the solvent-free oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), a concept that could be adapted for precursors of the title compound. rsc.org

Late-Stage Fluorination: Developing methods for the late-stage introduction of the fluorine atom onto a pre-functionalized 2,4-dimethoxybenzoyl scaffold would offer significant advantages in terms of synthetic flexibility and accessibility of analogues. Research into more selective and milder fluorinating agents continues to be a vibrant field. researchgate.net

Biocatalysis: The use of enzymes to perform key transformations offers unparalleled selectivity under mild conditions. Future efforts might explore engineered enzymes for the regioselective hydroxylation, methylation, or even fluorination of benzaldehyde precursors, thereby reducing the reliance on protecting groups and harsh reagents.

Fluorous Synthesis and Purification: To simplify purification and minimize solvent waste, fluorous chemistry strategies are an emerging area. researchgate.netrsc.org This involves tagging a precursor with a fluorous moiety, allowing for easy separation from non-fluorous components via fluorous solid-phase extraction (F-SPE). rsc.org This approach, coupled with techniques like microwave irradiation to accelerate reactions, aligns well with the goals of green chemistry. rsc.org

Table 1: Comparison of Potential Sustainable Synthesis Strategies

| Strategy | Potential Advantage | Key Challenge |

| Catalytic Aerobic Oxidation | Use of air as oxidant, high atom economy, potentially solvent-free. rsc.org | Catalyst stability and recovery; preventing over-oxidation to the carboxylic acid. |

| Late-Stage C-H Fluorination | Increased synthetic efficiency and rapid access to analogues. | Achieving high regioselectivity in the presence of directing methoxy (B1213986) groups. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | Enzyme discovery, engineering, and operational stability. |

| Fluorous Solid-Phase Extraction | Simplified purification, reduced solvent usage, potential for automation. rsc.org | Synthesis of fluorous-tagged starting materials. |

Exploration of New Reactivity Patterns and Catalytic Transformations

The aldehyde functional group is one of the most versatile in organic chemistry. While standard transformations like oxidation to carboxylic acids and reduction to alcohols are well-established for this compound, future research will delve into more complex and novel reactivity patterns.

Emerging areas of exploration include:

Photoredox Catalysis: This rapidly expanding field uses light to enable novel transformations under mild conditions. Future studies could explore photoredox-catalyzed C-H functionalization, cross-coupling reactions, or the generation of novel reactive intermediates from this compound. For example, photoredox methods are being used to construct complex heterocyclic systems. mdpi.com

Asymmetric Catalysis: The development of catalytic asymmetric reactions to convert the prochiral aldehyde into chiral products is a significant frontier. This could involve asymmetric additions of nucleophiles (e.g., organometallics, enolates) or enantioselective cyclization reactions, providing access to valuable chiral building blocks for pharmaceuticals.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly efficient. Integrating this compound into novel MCRs, such as the Ugi or Passerini reactions, could rapidly generate libraries of complex molecules with high structural diversity.

C-F Bond Activation: While generally stable, the C-F bond can be activated under specific catalytic conditions. Exploring the selective functionalization of the C-F bond in this scaffold could open up unprecedented synthetic pathways to novel derivatives that are otherwise difficult to access.

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, advanced computational studies can provide deep insights that guide experimental work.

Future computational research will likely focus on:

Mechanism Elucidation: DFT studies can map out the detailed reaction pathways for known and novel transformations, identifying key transition states and intermediates. This is crucial for optimizing reaction conditions and understanding the origins of selectivity. DFT has been used to study stereoselectivity in reactions involving alkene additions and the ring-opening of cyclic carbonates, revealing how catalysts and solvent interactions stabilize transition states. acs.orgacs.org

Predicting Regioselectivity: The electronic interplay between the fluoro and methoxy substituents can make predicting the outcome of electrophilic or nucleophilic aromatic substitution reactions challenging. Computational models can accurately predict the most likely sites of reaction, saving significant experimental effort. Such studies have already been suggested to be important for understanding fluorination at the 3-position due to the influence of the adjacent methoxy groups.

Catalyst Design: In silico screening of potential catalysts for new transformations can accelerate the discovery of more efficient and selective catalytic systems. By modeling the interaction between the substrate and the catalyst, researchers can rationally design catalysts with improved performance.

In Silico Property Prediction: Computational methods can predict key physicochemical properties (e.g., solubility, lipophilicity) and even potential biological activity of virtual derivatives of this compound, helping to prioritize synthetic targets for drug discovery programs. mdpi.com

Design of Next-Generation Molecular Architectures Utilizing the Scaffold

The this compound scaffold is a valuable starting point for the design of complex and functional molecules. The unique electronic properties conferred by its substituents make it an attractive core for applications in medicine and materials science.

Future design strategies will likely involve:

Bioisosteric Replacement: In medicinal chemistry, the fluorine atom and methoxy groups can act as bioisosteres for other functional groups, influencing properties like metabolic stability and binding affinity. mdpi.com This scaffold can be used to design new analogues of known bioactive compounds to improve their pharmacokinetic or pharmacodynamic profiles.

Synthesis of Novel Heterocycles: The aldehyde group is a key handle for constructing a wide variety of heterocyclic systems, which are prevalent in pharmaceuticals. Future work will undoubtedly use this aldehyde to build novel and complex heterocyclic architectures, such as fluorinated benzothiazoles or quinazolines, which are known to possess diverse biological activities. mdpi.com

Development of Functional Materials: The aromatic and polar nature of the scaffold makes it a candidate for incorporation into functional organic materials. This could include the design of novel liquid crystals, organic light-emitting diodes (OLEDs), or chemical sensors. For example, related benzaldehyde derivatives have been used to create fluorescent probes for anion sensing. nih.gov

Table 2: Potential Applications of Novel Architectures

| Application Area | Molecular Design Strategy | Potential Function |

| Medicinal Chemistry | Incorporation into known drug scaffolds (e.g., kinase inhibitors, GPCR ligands). | Enhanced binding affinity, improved metabolic stability, increased cell permeability. mdpi.com |

| Agrochemicals | Synthesis of novel pyrethroid or neonicotinoid analogues. | Increased potency, altered spectrum of activity, improved environmental profile. |

| Materials Science | Polymerization or incorporation into larger π-conjugated systems. | Development of materials with tailored electronic, optical, or thermal properties. |

| Chemical Sensing | Functionalization with receptor units for specific analytes. | Creation of selective colorimetric or fluorescent sensors. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of new derivatives, modern chemical research is increasingly turning to automation and continuous manufacturing processes.

Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch flasks offers numerous advantages, including superior control over reaction parameters (temperature, pressure, time), enhanced safety, and easier scalability. Future research will likely adapt existing synthetic routes for this compound and its derivatives to flow systems, enabling more efficient and reproducible production.

Automated Synthesis: Automated synthesis platforms can perform entire multi-step reaction sequences, including purification, with minimal human intervention. sigmaaldrich.com By developing robust protocols for reactions involving this compound (e.g., reductive amination, Suzuki coupling, amide formation), researchers can rapidly generate libraries of analogues for high-throughput screening in drug discovery or materials science. sigmaaldrich.com These automated systems often use pre-packaged reagent cartridges to perform a wide range of transformations. sigmaaldrich.com

The convergence of these emerging trends promises to significantly expand the synthetic utility and application scope of this compound, solidifying its role as a valuable building block for future scientific innovation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Fluoro-2,4-dimethoxybenzaldehyde, and how do temperature variations affect yield?

- Methodological Answer : Synthesis optimization typically involves varying reaction parameters such as temperature, solvent, and catalysts. For fluorinated benzaldehydes, studies suggest using stepwise temperature control (e.g., 35–55°C) during condensation reactions to balance reactivity and byproduct formation . For example, a European patent application highlights temperature-dependent yield trends in analogous fluorobenzaldehyde syntheses, though exact data are proprietary. Researchers should monitor reaction progress via HPLC or TLC and optimize using Design of Experiments (DoE) frameworks to identify ideal conditions .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques: